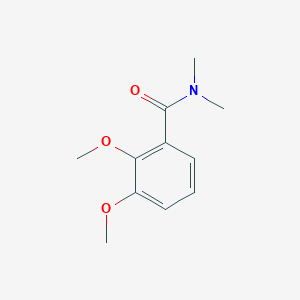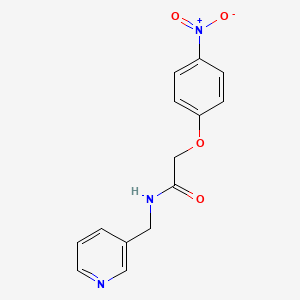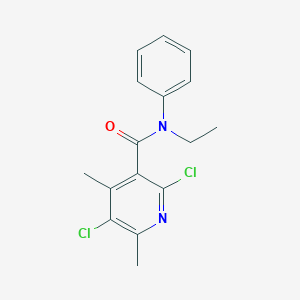![molecular formula C16H13NO6 B5856426 4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
4-[4-(acetylamino)phenoxy]phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(acetylamino)phenoxy]phthalic acid, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[4-(acetylamino)phenoxy]phthalic acid has been used in various scientific research applications, including the study of inflammation, pain, and cancer. It has been found to be effective in reducing inflammation and pain in animal models. This compound has also been used in cancer research, where it has been found to have anti-tumor effects.
Mecanismo De Acción
4-[4-(acetylamino)phenoxy]phthalic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties, which may contribute to its anti-tumor effects. This compound has been shown to reduce the levels of inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(acetylamino)phenoxy]phthalic acid in lab experiments is its low toxicity compared to other NSAIDs. This makes it a safer option for use in animal models. However, one of the limitations of using this compound is its short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of 4-[4-(acetylamino)phenoxy]phthalic acid in scientific research. One area of interest is the study of its anti-tumor effects, which may have potential for the development of cancer therapies. Another area of interest is the study of its effects on the gut microbiome, which may have implications for the treatment of inflammatory bowel disease. Additionally, the development of new formulations of this compound may improve its effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. This compound has been found to be effective in reducing inflammation and pain, and has potential for use in the development of cancer therapies. However, its short half-life may limit its effectiveness in some experiments. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
4-[4-(acetylamino)phenoxy]phthalic acid can be synthesized through various methods, including the reaction between phthalic anhydride and 4-aminoacetophenone in the presence of a catalyst. The resulting product is then acetylated to form this compound. Other methods include the reaction between phthalic anhydride and 4-acetylaniline, followed by the addition of acetic anhydride to form this compound.
Propiedades
IUPAC Name |
4-(4-acetamidophenoxy)phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-9(18)17-10-2-4-11(5-3-10)23-12-6-7-13(15(19)20)14(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQBSJNFCRTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)

![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)




![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)